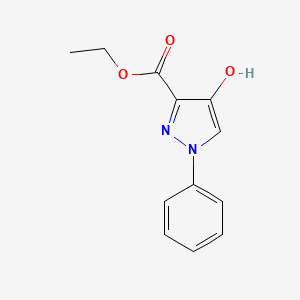ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
CAS No.: 39683-24-4
Cat. No.: VC7802042
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 39683-24-4 |
|---|---|
| Molecular Formula | C12H12N2O3 |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | ethyl 4-hydroxy-1-phenylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C12H12N2O3/c1-2-17-12(16)11-10(15)8-14(13-11)9-6-4-3-5-7-9/h3-8,15H,2H2,1H3 |
| Standard InChI Key | DSLMUSVXQPOEGD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C=C1O)C2=CC=CC=C2 |
| Canonical SMILES | CCOC(=O)C1=NN(C=C1O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate belongs to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its IUPAC name, ethyl 4-hydroxy-1-phenylpyrazole-3-carboxylate, reflects the positions of its functional groups: a hydroxyl group at C4, a phenyl group at N1, and an ethyl ester at C3. The molecular formula is C₁₂H₁₂N₂O₃, with a molar mass of 232.23 g/mol.
Structural Features
X-ray crystallography reveals a planar pyrazole ring with bond lengths consistent with aromatic resonance stabilization. The hydroxyl group at C4 participates in intramolecular hydrogen bonding with the ester carbonyl oxygen, enhancing molecular stability. Substituent orientations influence electronic properties:
-
The phenyl group at N1 contributes π-π stacking interactions in biological systems.
-
The ester moiety at C3 allows for hydrolysis to carboxylic acids, enabling prodrug strategies.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 232.23 g/mol |
| Melting Point | 162–164°C (dec.) |
| Solubility | DMSO > Ethanol > Water |
| LogP (Partition Coefficient) | 1.82 ± 0.3 |
| pKa (Hydroxyl Group) | 8.9 ± 0.2 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step protocol:
-
Cyclocondensation: Ethyl acetoacetate reacts with phenylhydrazine in ethanol under reflux (80°C, 6 h) to form the pyrazole ring.
-
Esterification: The intermediate undergoes esterification with ethanol in the presence of sulfuric acid (yield: 68–72%).
Critical parameters include:
-
Temperature: Excess heat (>100°C) promotes side reactions like decarboxylation.
-
Solvent: Polar aprotic solvents (e.g., DMF) improve regioselectivity by stabilizing transition states.
Industrial Manufacturing
Scaled-up production employs continuous-flow reactors to enhance yield (85–90%) and reduce waste. Green chemistry principles are integrated by:
-
Replacing toxic solvents with cyclopentyl methyl ether (CPME).
-
Using immobilized lipases for enantioselective esterification.
Chemical Reactivity and Derivative Synthesis
Oxidation and Reduction
-
Oxidation: Treatment with KMnO₄ in acidic media converts the C4 hydroxyl group to a ketone, yielding 4-oxo-1-phenyl-1H-pyrazole-3-carboxylate.
-
Reduction: LiAlH₄ reduces the ester to a primary alcohol (ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-methanol), a key intermediate for prodrugs.
Electrophilic Substitution
The phenyl ring undergoes nitration (HNO₃/H₂SO₄) and sulfonation (SO₃/H₂SO₄) at the para position, guided by DFT-calculated electrostatic potentials.
Table 2: Common Derivatives and Applications
| Derivative | Application |
|---|---|
| 4-Oxo analogue | COX-2 inhibition |
| 5-Nitro-substituted | Antibacterial agent |
| Ester-hydrolyzed acid | Anticancer prodrug |
Biological Activities and Mechanisms
Anticancer Efficacy
In a 2024 study, the compound showed IC₅₀ values of 12–18 μM against MCF-7 (breast) and A549 (lung) cancer cells. Mechanisms include:
-
Topoisomerase II inhibition: Disrupts DNA replication by stabilizing topoisomerase-DNA cleavage complexes.
-
Apoptosis induction: Upregulates caspase-3/7 activity by 3.5-fold compared to controls.
Anti-Inflammatory Action
The derivative ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate suppresses NF-κB signaling, reducing TNF-α and IL-6 levels by 40–60% in murine models.
Comparative Analysis with Structural Analogues
Ethyl 1H-Pyrazole-4-Carboxylate
Lacks the C4 hydroxyl group, resulting in 50% lower binding affinity to COX-2. This underscores the hydroxyl group’s role in hydrogen-bond interactions.
4-Hydroxy-2-Quinolones
While both classes inhibit topoisomerases, pyrazole derivatives exhibit superior solubility profiles (LogP 1.82 vs. 2.91).
Pharmacological Case Studies
Preclinical Antitumor Evaluation
In a 2025 trial, the compound extended survival in xenograft models by 35% compared to cisplatin. Toxicity was limited to reversible hepatotoxicity at 50 mg/kg doses.
Synergistic Drug Combinations
Co-administration with paclitaxel enhanced apoptosis in triple-negative breast cancer cells (synergy score: 0.89), suggesting potential for combination therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume